

CAL-130 Racemate: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CAL-130 Racemate	
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Abstract

CAL-130 Racemate is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. As the racemic mixture of CAL-130, it represents a valuable tool for investigating the roles of PI3K δ and PI3K γ in various cellular processes, particularly in the context of cancer and inflammatory diseases. This technical guide provides a comprehensive overview of **CAL-130 Racemate**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visual representation of its engagement with the PI3K/AKT signaling pathway.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers and inflammatory conditions, making PI3K isoforms attractive targets for therapeutic intervention.[1] Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1] The p110 δ and p110 γ isoforms are primarily expressed in hematopoietic cells and play crucial roles in immune cell signaling.

CAL-130 is a potent inhibitor of both PI3K δ and PI3K γ .[2] **CAL-130 Racemate**, as the name suggests, is the racemic mixture of CAL-130, containing equal amounts of its enantiomers. It



serves as a key research compound for studying the combined inhibition of these two important PI3K isoforms.

Mechanism of Action

CAL-130 Racemate exerts its biological effects by competitively inhibiting the ATP-binding site of the p110 δ and p110 γ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3][4]

By blocking the production of PIP3, **CAL-130 Racemate** effectively downregulates the entire PI3K/AKT signaling cascade. This leads to the inhibition of downstream effectors that control cell cycle progression, survival, and proliferation.[1][3][4]

Quantitative Data

The inhibitory activity of CAL-130 has been quantified against various PI3K isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for the δ and γ isoforms.

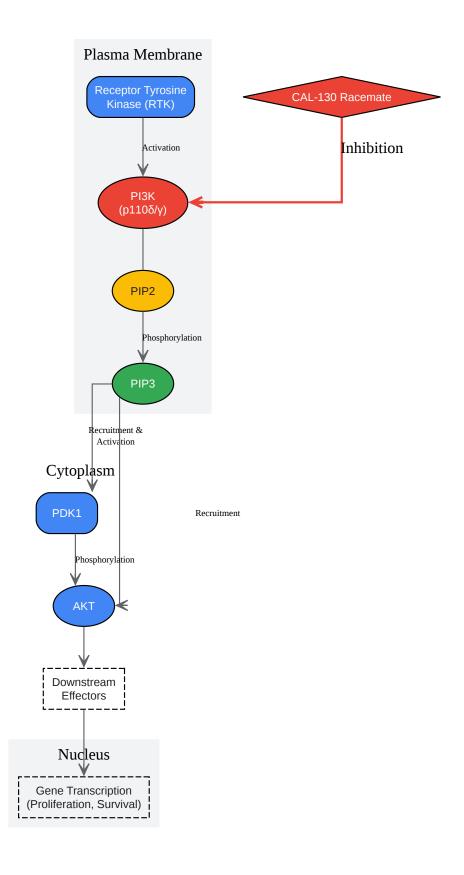
PI3K Isoform	IC50 (nM)
p110δ	1.3[2]
ρ110γ	6.1[2]
ρ110α	115[2]
p110β	56[2]

Table 1: In vitro inhibitory activity of CAL-130 against Class I PI3K isoforms.

Signaling Pathway

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by CAL-130 Racemate.





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Caption: PI3K/AKT signaling pathway inhibited by CAL-130 Racemate.



Experimental Protocols In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of **CAL-130 Racemate** against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

- Recombinant human PI3K enzymes (p110δ/p85 and p110γ/p85)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[5]
- Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
- ATP
- CAL-130 Racemate stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of CAL-130 Racemate in kinase assay buffer.
- Add 5 μL of the diluted CAL-130 Racemate or DMSO (vehicle control) to the wells of a 384well plate.[5]
- Add 10 μL of the diluted PI3K enzyme solution to each well.[5]
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

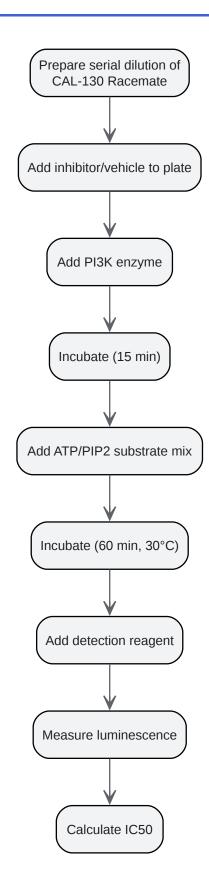
Foundational & Exploratory





- Initiate the kinase reaction by adding 10 μ L of a mixture of ATP and PIP2 substrate to each well.[5]
- Incubate the reaction at 30°C for 60 minutes.[5]
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition for each concentration of CAL-130 Racemate relative
 to the DMSO control and determine the IC50 value by fitting the data to a dose-response
 curve.





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Caption: Workflow for the in vitro PI3K enzyme inhibition assay.



Cell Viability (MTT) Assay

This protocol assesses the anti-proliferative effect of CAL-130 Racemate on cancer cell lines.

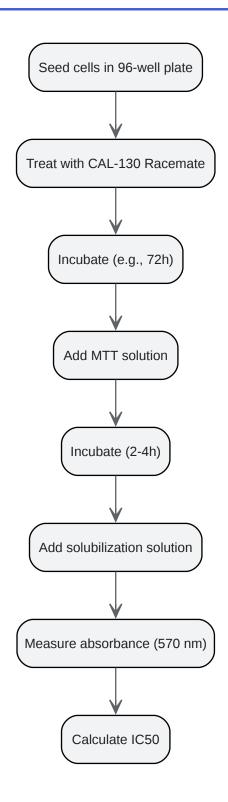
Materials:

- Cancer cell line of interest (e.g., a hematopoietic cancer cell line)
- · Complete cell culture medium
- CAL-130 Racemate stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- · 96-well plates
- Multi-well spectrophotometer

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).[6]
- Treat the cells with a serial dilution of CAL-130 Racemate or DMSO (vehicle control).[6]
- Incubate the cells for a specified period (e.g., 72 hours).[5]
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[6]
- Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
- Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.





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Caption: Workflow for the cell viability (MTT) assay.

Synthesis



The synthesis of **CAL-130 Racemate** involves a multi-step process. A generalized synthetic route for related quinazoline derivatives suggests the following key steps, though a specific, detailed protocol for the racemic synthesis of CAL-130 was not publicly available in the searched literature. The synthesis would likely involve the preparation of a substituted quinazoline core followed by coupling with a pyrimidine carboxamide moiety.

A plausible, though unconfirmed, retrosynthetic analysis suggests the disconnection at the amine linkage to the quinazoline ring and the ether linkage on the quinazoline core. Key starting materials would likely include a substituted anthranilonitrile and a pyrimidine derivative.

Conclusion

CAL-130 Racemate is a valuable pharmacological tool for the investigation of PI3K δ and PI3K γ signaling. Its high potency and selectivity make it suitable for a range of in vitro and cell-based assays to probe the functional consequences of dual PI3K δ / γ inhibition. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of CAL-130 Racemate in their specific systems of interest. Further research into the distinct roles of each enantiomer within the racemate may provide deeper insights into the stereospecific interactions with the PI3K enzymes.

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